4-[[4-[(4-Carboxycyclohexyl)methoxy]-3-formylphenoxy]methyl]cyclohexane-1-carboxylic acid
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Overview
Description
4-[[4-[(4-Carboxycyclohexyl)methoxy]-3-formylphenoxy]methyl]cyclohexane-1-carboxylic acid is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-[(4-Carboxycyclohexyl)methoxy]-3-formylphenoxy]methyl]cyclohexane-1-carboxylic acid typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the cyclohexane ring and introduce the carboxyl and formyl groups through a series of reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can help in achieving high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[[4-[(4-Carboxycyclohexyl)methoxy]-3-formylphenoxy]methyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group results in the formation of a dicarboxylic acid, while reduction leads to the formation of an alcohol .
Scientific Research Applications
4-[[4-[(4-Carboxycyclohexyl)methoxy]-3-formylphenoxy]methyl]cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-[[4-[(4-Carboxycyclohexyl)methoxy]-3-formylphenoxy]methyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of multiple functional groups allows it to participate in various biochemical reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1-cyclohexanecarboxylic acid
- Cyclohexanecarboxylic acid
- 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid
Uniqueness
4-[[4-[(4-Carboxycyclohexyl)methoxy]-3-formylphenoxy]methyl]cyclohexane-1-carboxylic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical and biological reactions. This versatility makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H30O7 |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
4-[[4-[(4-carboxycyclohexyl)methoxy]-3-formylphenoxy]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C23H30O7/c24-12-19-11-20(29-13-15-1-5-17(6-2-15)22(25)26)9-10-21(19)30-14-16-3-7-18(8-4-16)23(27)28/h9-12,15-18H,1-8,13-14H2,(H,25,26)(H,27,28) |
InChI Key |
JGYOTGLFDMKOFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1COC2=CC(=C(C=C2)OCC3CCC(CC3)C(=O)O)C=O)C(=O)O |
Origin of Product |
United States |
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